molecular formula C5H9ClOZn B14884238 3-Methyloxetan-3-ylmethylZinc chloride

3-Methyloxetan-3-ylmethylZinc chloride

Cat. No.: B14884238
M. Wt: 186.0 g/mol
InChI Key: QOMSKNGYFWJKSF-UHFFFAOYSA-M
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Description

3-Methyloxetan-3-ylmethylzinc chloride, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in facilitating various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloxetan-3-ylmethylzinc chloride typically involves the reaction of 3-methyloxetan-3-ylmethyl chloride with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Methyloxetan-3-ylmethyl chloride+Zn3-Methyloxetan-3-ylmethylzinc chloride\text{3-Methyloxetan-3-ylmethyl chloride} + \text{Zn} \rightarrow \text{this compound} 3-Methyloxetan-3-ylmethyl chloride+Zn→3-Methyloxetan-3-ylmethylzinc chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyloxetan-3-ylmethylzinc chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Oxidation: Can be oxidized to form corresponding alcohols or ketones.

    Reduction: Can participate in reduction reactions to form alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Typically involves electrophiles such as alkyl halides or acyl chlorides under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product, while oxidation might yield an alcohol or ketone.

Scientific Research Applications

3-Methyloxetan-3-ylmethylzinc chloride has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyloxetan-3-ylmethylzinc chloride involves its ability to act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is facilitated by the presence of the zinc atom, which stabilizes the negative charge on the carbon atom, making it more reactive.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyloxetan-3-ylmethylzinc iodide
  • 3-Methyloxetan-3-ylmethylzinc bromide
  • 3-Methyloxetan-3-ylmethylzinc fluoride

Uniqueness

3-Methyloxetan-3-ylmethylzinc chloride is unique due to its specific reactivity and stability in THF. Compared to its iodide, bromide, and fluoride counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C5H9ClOZn

Molecular Weight

186.0 g/mol

IUPAC Name

chlorozinc(1+);3-methanidyl-3-methyloxetane

InChI

InChI=1S/C5H9O.ClH.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

QOMSKNGYFWJKSF-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)[CH2-].Cl[Zn+]

Origin of Product

United States

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